Piperidine, 4,4-difluoro-1-(3-pyrrolidinyl)-
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Overview
Description
4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is a compound that features a piperidine ring substituted with a pyrrolidine ring and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-(pyrrolidin-3-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via nucleophilic substitution reactions, often using pyrrolidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of 4,4-difluoro-1-(pyrrolidin-3-yl)piperidine may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Similar structure but lacks fluorine atoms.
4,4-Difluoropiperidine: Contains fluorine atoms but lacks the pyrrolidine ring.
Uniqueness
4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is unique due to the presence of both fluorine atoms and the pyrrolidine ring, which confer distinct chemical and biological properties. The fluorine atoms enhance metabolic stability and binding affinity, while the pyrrolidine ring contributes to the compound’s three-dimensional structure and pharmacokinetic profile.
Properties
Molecular Formula |
C9H16F2N2 |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
4,4-difluoro-1-pyrrolidin-3-ylpiperidine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)2-5-13(6-3-9)8-1-4-12-7-8/h8,12H,1-7H2 |
InChI Key |
ASUWQZPXJBYLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCC(CC2)(F)F |
Origin of Product |
United States |
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